molecular formula C15H18ClNO3S B12805641 2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride CAS No. 85179-97-1

2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride

Cat. No.: B12805641
CAS No.: 85179-97-1
M. Wt: 327.8 g/mol
InChI Key: UMWVRWQPVLEVRH-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)ethyl benzo(b)thiophene-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

85179-97-1

Molecular Formula

C15H18ClNO3S

Molecular Weight

327.8 g/mol

IUPAC Name

2-morpholin-4-ium-4-ylethyl 1-benzothiophene-3-carboxylate;chloride

InChI

InChI=1S/C15H17NO3S.ClH/c17-15(19-10-7-16-5-8-18-9-6-16)13-11-20-14-4-2-1-3-12(13)14;/h1-4,11H,5-10H2;1H

InChI Key

UMWVRWQPVLEVRH-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CCOC(=O)C2=CSC3=CC=CC=C32.[Cl-]

Origin of Product

United States

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